molecular formula C12H17Cl2N3O B2948132 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride CAS No. 2378503-88-7

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride

Cat. No.: B2948132
CAS No.: 2378503-88-7
M. Wt: 290.19
InChI Key: PEORRMXJDJXEHR-UHFFFAOYSA-N
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Description

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride is a compound that belongs to the class of imidazopyridines, which are known for their wide range of applications in medicinal chemistry. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an imidazopyridine moiety, a fused bicyclic structure. The dihydrochloride form indicates the presence of two hydrochloride molecules associated with the compound, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:

    Condensation Reactions: These involve the reaction of a piperidine derivative with an imidazopyridine precursor under acidic or basic conditions.

    Multicomponent Reactions: These reactions combine multiple reactants in a single step to form the desired product, often using catalysts to enhance the reaction efficiency.

    Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process, often using metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 1,4-disubstituted piperidines, which also feature a piperidine ring and exhibit similar biological activities.

    Imidazopyridine Derivatives: Compounds like imidazo[1,2-a]pyrimidines, which share the imidazopyridine moiety and have comparable chemical properties.

Uniqueness

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine is unique due to its specific combination of a piperidine ring and an imidazopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.2ClH/c1-2-12-14-7-8-15(12)9-11(1)16-10-3-5-13-6-4-10;;/h1-2,7-10,13H,3-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEORRMXJDJXEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CN3C=CN=C3C=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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